molecular formula C18H21N7O B15102884 N-phenethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

N-phenethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B15102884
M. Wt: 351.4 g/mol
InChI Key: HMVXUNDMWYMPEZ-UHFFFAOYSA-N
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Description

N-Phenethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic heterocyclic compound featuring a tetrazolo[1,5-b]pyridazine core fused to a piperidine-4-carboxamide scaffold with a phenethyl substituent. The tetrazolo-pyridazine moiety is a bicyclic system known for its metabolic stability and versatility in medicinal chemistry, particularly in targeting enzymes and receptors involved in infectious diseases, cancer, and neurological disorders . The phenethyl group may enhance lipophilicity and receptor-binding affinity, while the piperidine-4-carboxamide backbone contributes to conformational flexibility and hydrogen-bonding interactions.

Properties

Molecular Formula

C18H21N7O

Molecular Weight

351.4 g/mol

IUPAC Name

N-(2-phenylethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H21N7O/c26-18(19-11-8-14-4-2-1-3-5-14)15-9-12-24(13-10-15)17-7-6-16-20-22-23-25(16)21-17/h1-7,15H,8-13H2,(H,19,26)

InChI Key

HMVXUNDMWYMPEZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3=NN4C(=NN=N4)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a piperidine derivative with a tetrazolo[1,5-b]pyridazine precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

N-phenethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-phenethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-phenethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide with structurally or functionally related tetrazolo-pyridazine derivatives, focusing on substituent effects, biological activity, and mechanisms of action.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Biological Activity Mechanism / Findings Reference
This compound Phenethyl, piperidine-4-carboxamide No direct data Likely modulates enzymes/receptors
N-(2-Chlorobenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide 2-Chlorobenzyl No direct data Structural analog; chlorobenzyl enhances lipophilicity
Compound 38 (2-methyl-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2,3,4]tetrazolo[1,5-b]pyridazine) 2-Methyl, benzocycloheptene Antibacterial (20 mm vs. E. coli) Inhibits bacterial growth via unknown mechanism
MM124 / MM137 (7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine sulfonamides) Sulfonamide, triazine Anticancer (DLD-1/HT-29 colorectal cells) Induces apoptosis via mitochondrial (intrinsic) and caspase-8 (extrinsic) pathways; reduces autophagy markers (LC3A/B, beclin-1)
N-[(4-Fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine 4-Fluorophenylmethyl Antiparasitic (Trypanosoma cruzi) Predicted non-toxic; inhibits trans-sialidase
Tetrazolo[1,5-b][1,2,4]triazines (T) Triazine fusion N/A Structural isomerization studies; 15N isotope used for NMR analysis

Key Findings

Antimicrobial Activity :

  • Compound 38 (tetrazolo-pyridazine fused with benzocycloheptene) showed moderate antibacterial activity against E. coli (20 mm inhibition zone), though less potent than doxycycline (30 mm) .
  • In contrast, N-phenethyl derivatives lack direct antimicrobial data, but substituent modifications (e.g., chlorobenzyl in ) suggest tunable pharmacokinetic properties for enhanced activity.

Anticancer Mechanisms :

  • MM124 and MM137 demonstrated dual apoptotic pathways in colorectal cancer cells: intrinsic (mitochondrial membrane depolarization) and extrinsic (caspase-8 activation). Autophagy suppression (↓LC3A/B, ↓beclin-1) further enhanced cytotoxicity .
  • The piperidine-4-carboxamide group in N-phenethyl derivatives may similarly interact with apoptotic regulators, though experimental validation is required.

Structural Dynamics: Tetrazolo-pyridazines exhibit valence isomerization (e.g., tetrazolo ⇌ azido forms), influenced by fused heterocycles or N-oxidation . For example, 6-azidoimidazo[1,2-b]pyridazine (2) forms via cyclization of tetrazolo-pyridazine precursors, altering bioactivity .

Antiparasitic Potential: N-[(4-Fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine was computationally predicted as a non-toxic Trypanosoma cruzi trans-sialidase inhibitor . The phenethyl variant’s larger substituent might enhance binding affinity but requires toxicity profiling.

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